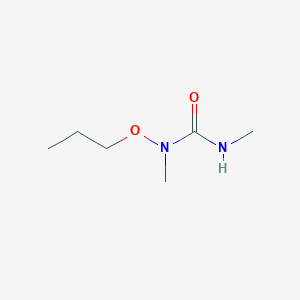
1,3-Dimethyl-1-propoxyurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-1-propoxyurea is an organic compound with the molecular formula C6H14N2O2 It is a derivative of urea, where the hydrogen atoms are replaced by methyl and propoxy groups
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-propoxyurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve simple filtration or routine extraction procedures, avoiding the use of silica gel purification.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is commonly used due to its efficiency and ease of execution.
化学反応の分析
Types of Reactions
1,3-Dimethyl-1-propoxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where the propoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
1,3-Dimethyl-1-propoxyurea has several applications in scientific research, including:
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
作用機序
The mechanism of action of 1,3-Dimethyl-1-propoxyurea involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1,3-Dimethylurea: A derivative of urea with two methyl groups, used in the synthesis of caffeine and pharmaceuticals.
1,3-Dimethyl-1,3-diphenylurea: A compound with two phenyl groups attached to a urea backbone, used in chemical research and industrial applications.
Uniqueness
1,3-Dimethyl-1-propoxyurea is unique due to its propoxy group, which imparts distinct chemical properties and potential applications. Unlike other similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
特性
分子式 |
C6H14N2O2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC名 |
1,3-dimethyl-1-propoxyurea |
InChI |
InChI=1S/C6H14N2O2/c1-4-5-10-8(3)6(9)7-2/h4-5H2,1-3H3,(H,7,9) |
InChIキー |
PQGXARSNUDRLMP-UHFFFAOYSA-N |
正規SMILES |
CCCON(C)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Amino-6-chloropyrimidin-4(1H)-ylidene)-4'-hydroxy[1,1'-biphenyl]-4(3H)-one](/img/structure/B13097926.png)
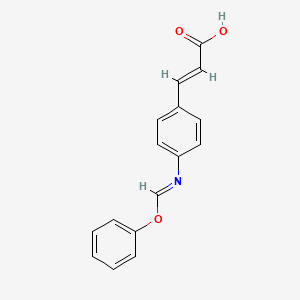
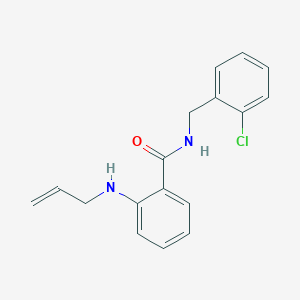
![5-Ethyl-1,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13097961.png)

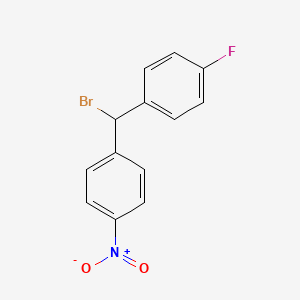
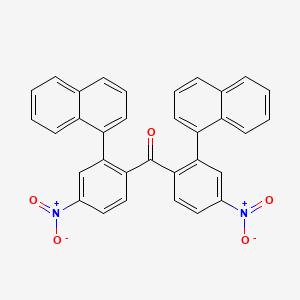

![Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-](/img/structure/B13097983.png)
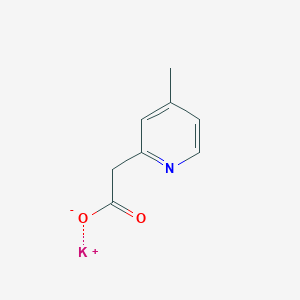

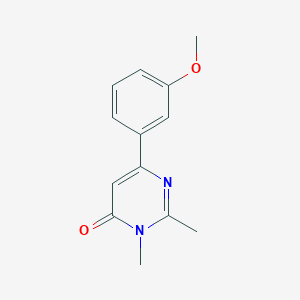
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
